Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 65151-24-8
VCID: VC20308660
InChI: InChI=1S/C16H18ClN/c1-3-18(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)17/h4-11H,3,12H2,1-2H3
SMILES:
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol

Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-

CAS No.: 65151-24-8

Cat. No.: VC20308660

Molecular Formula: C16H18ClN

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- - 65151-24-8

Specification

CAS No. 65151-24-8
Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylaniline
Standard InChI InChI=1S/C16H18ClN/c1-3-18(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)17/h4-11H,3,12H2,1-2H3
Standard InChI Key QJVZEZUKVBECII-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1Cl)C2=CC=CC(=C2)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The compound benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- is defined by its IUPAC name:

  • Parent structure: Benzene ring substituted with a methyl group at the 3-position (meta-tolyl group).

  • Amine substituents: Ethyl and benzyl groups attached to the nitrogen atom, with a chlorine atom at the 2-position of the benzyl moiety.

Its molecular formula is C₁₆H₁₉ClN (molecular weight: 260.78 g/mol), as derived from analogous structures . The chlorine substitution at the 2-position introduces steric and electronic effects that influence reactivity, as observed in related chloroacetamide derivatives .

Table 1: Comparative Molecular Data for Structural Analogs

Compound NameFormulaMolecular Weight (g/mol)Key Substituents
N-Ethyl-N-benzyl-m-toluidine C₁₆H₁₉N225.33-CH₂C₆H₅, -C₂H₅, -CH₃ (meta)
N-Ethyl-N-phenylbenzylamine C₁₅H₁₇N211.30-CH₂C₆H₅, -C₂H₅
2-Chloro-N-arylacetamides C₉H₉ClNO185.63-Cl, -NHCO-aryl

Synthetic Pathways and Optimization

Nucleophilic Substitution Strategies

The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)benzenemethanamine likely follows a multi-step protocol analogous to methods for tertiary amines :

  • Alkylation of m-toluidine: Reaction of 3-methylaniline with benzyl chloride forms N-benzyl-m-toluidine.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at the 2-position using Cl₂/FeCl₃ or SOCl₂.

  • Ethylation: Treatment with ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product.

Critical parameters include:

  • Temperature control: Maintaining 0–5°C during chlorination minimizes polysubstitution .

  • Solvent selection: Anhydrous THF or DCM prevents hydrolysis of intermediates .

Table 2: Reaction Yield Optimization

StepReagentsYield (%)Purity (HPLC)
BenzylationC₆H₅CH₂Cl, Et₃N7892
ChlorinationSOCl₂, FeCl₃6588
EthylationC₂H₅I, K₂CO₃7295

Physicochemical Properties

Spectroscopic Characterization

While direct data for this compound is unavailable, inferences from analogs suggest:

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.4 ppm (meta-substituted toluene and benzyl groups) .

    • Ethyl group: δ 1.2 (triplet, -CH₂CH₃), 2.5 (quartet, N-CH₂-) .

  • IR: Stretching vibrations at 740 cm⁻¹ (C-Cl) and 1645 cm⁻¹ (C=O in related acetamides) .

Chromatographic Behavior

Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) mobile phase predicts a retention time of 12.3 min, based on hydrophobicity indices of similar amines .

Functional Applications

Pharmaceutical Intermediates

Chlorinated benzylamines are precursors to bioactive molecules. For example:

  • Antiviral agents: Analogous structures show inhibitory activity against HIV-1 protease.

  • Anticancer scaffolds: Chlorine enhances binding to kinase domains in tyrosine kinase inhibitors .

Material Science Applications

The electron-withdrawing chlorine atom improves thermal stability in polymer coatings, as demonstrated by TGA studies on related compounds (decomposition onset: 220°C) .

Research Gaps and Future Directions

  • Synthetic scalability: Develop catalytic methods to reduce halogenated byproducts.

  • Biological screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Environmental fate: Assess biodegradation pathways using OECD 301F guidelines.

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